4'-Hydroxy Trazodone
Descripción general
Descripción
4’-Hydroxy Trazodone is a metabolite of the antidepressant and sedative trazodone . It is an inhibitor of organic anion transporter 3 (OAT3) and is selective for OAT3 over OAT1 . Trazodone is used to treat major depressive disorder . It helps to improve mood, appetite, and energy level as well as decrease anxiety and insomnia related to depression .
Synthesis Analysis
Trazodone, a well-known antidepressant drug, is synthesized using a new method . New pharmaceutically acceptable salts of trazodone, such as trazodone hydrogen bromide and trazodone 1-hydroxy-2-naphthonic acid, have been synthesized for the treatment of central nervous system disorders .Molecular Structure Analysis
The molecular formula of 4’-Hydroxy Trazodone is C19H22ClN5O2 . The IUPAC name is 2- [3- [4- (3-chloro-4-hydroxyphenyl)piperazin-1-yl]propyl]- [1,2,4]triazolo [4,3-a]pyridin-3-one . The molecular weight is 387.9 g/mol .Chemical Reactions Analysis
New pharmaceutically acceptable salts of trazodone have been synthesized . The powder samples of all new salts were characterized by Fourier transform infrared spectroscopy, X-ray diffraction, and 13C solid-state nuclear magnetic resonance spectroscopy .Physical and Chemical Properties Analysis
The molecular weight of 4’-Hydroxy Trazodone is 387.9 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 5 . The Rotatable Bond Count is 5 . The Exact Mass is 387.1462027 g/mol .Aplicaciones Científicas De Investigación
Synthesis and Receptor Binding : Trazodone and its derivatives, including 4'-Hydroxy Trazodone, have been synthesized using microwave-assisted methods. These derivatives exhibit characteristics of 5-HT1A receptor ligands, indicating potential applications in neuroscience research and drug development (Jaśkowska et al., 2019).
Neurotransmission Enhancement : Sustained administration of Trazodone enhances serotonergic neurotransmission. This effect may be partly due to reuptake blockade and activation of postsynaptic 5-HT1A receptors, offering insights into its mechanism of action in treating major depression (Ghanbari et al., 2010).
Comparison with Other Antidepressants : Trazodone's antidepressant action is primarily through antagonist action at 5-HT2/1C receptors, contrasting with fluoxetine, which acts by inhibiting 5-HT uptake. Understanding these differences helps in the treatment of various mental health disorders (Marek et al., 2005).
Mechanism of Action : Trazodone does not affect noradrenaline reuptake mechanisms but shows potent effects on serotonergic systems and interactions with alpha-noradrenergic receptors. These findings provide insight into its antidepressant and anxiolytic activities (Clements-Jewery et al., 1980).
Applications in Parkinson's Disease : Trazodone alleviates dyskinesia and psychosis in parkinsonian models, suggesting its potential use in treating Parkinson's disease complications, although its impact on motor functions raises concerns (Hamadjida et al., 2018).
Analgesic Effects : Trazodone hydrochloride shows analgesic effects in neuropathic pain models. It suggests a role in pain management, especially in conditions involving the serotonergic descending pain control pathway (Okuda et al., 2003).
New Pharmaceutical Salts : New salts of Trazodone, such as trazodone hydrogen bromide, have been synthesized for treating central nervous system disorders. Their physicochemical properties and release profiles are being studied for optimized drug delivery (Jaśkowska et al., 2020).
Brainstem Neuronal Effects : Trazodone influences spontaneous firing and neuronal responses in the rat brainstem, offering insights into its neuromodulatory effects (Tempesta et al., 1984).
Cardiac Arrhythmias : While widely used as an antidepressant, Trazodone has been associated with cardiac arrhythmias in some cases, highlighting the importance of monitoring cardiovascular effects during its clinical use (Winkler et al., 2006).
Metabolic Activation and Hepatotoxicity : Studies on Trazodone's bioactivation to electrophilic intermediates such as quinone-imine and epoxides in the liver suggest potential pathways for its hepatotoxicity, which is crucial for understanding its safety profile (Kalgutkar et al., 2005).
Mecanismo De Acción
Target of Action
4’-Hydroxy Trazodone is a metabolite of the antidepressant and sedative trazodone . It primarily targets the Organic Anion Transporter 3 (OAT3) . OAT3 is a key protein involved in the transport of organic anions across cell membranes, playing a crucial role in the elimination of potentially harmful substances from the body .
Mode of Action
4’-Hydroxy Trazodone acts as an inhibitor of OAT3 . It selectively inhibits OAT3 over OAT1, indicating a specific interaction with this transporter . This interaction can influence the transport and elimination of various substances in the body, potentially affecting the pharmacokinetics of other drugs and endogenous substances .
Biochemical Pathways
It’s known that trazodone, the parent compound of 4’-hydroxy trazodone, has multifunctional effects with dose-dependent pharmacologic actions . At low doses, it acts as a blocker of 5-HT 2A receptors, H1 histamine receptors, and α1 adrenergic receptors , leading to its hypnotic actions . At higher doses, it blocks the serotonin transporter (SERT) , turning trazodone into an antidepressant
Pharmacokinetics
The pharmacokinetics of a drug can heavily depend on the ionization state of the drug in physiological fluids . The extent of ionization depends on the functional group pKa value(s) and the pH of the aqueous phase of interest
Result of Action
Studies on trazodone, the parent compound, suggest that it can have significant effects on brain development . For instance, trazodone treatment increased 7-DHC and decreased desmosterol levels in brain tissue in newborn pups . It’s possible that 4’-Hydroxy Trazodone may have similar effects, but more research is needed to confirm this.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4’-Hydroxy Trazodone. For instance, the use of trazodone during pregnancy might be a risk factor for in utero development of a neurodevelopmental disorder, especially when the unborn child is of DHCR7+/− genotype This suggests that the physiological environment can significantly influence the action of 4’-Hydroxy Trazodone
Safety and Hazards
Direcciones Futuras
Trazodone is now recognized as having a new mechanism of action, an effect on the unfolded protein response (UPR) pathway, restoring protein translation and slowing neurodegenerative progression in mice . Future studies should explore the role of trazodone in the UPR pathway and the implications in neurodegenerative diseases in humans .
Análisis Bioquímico
Biochemical Properties
4’-Hydroxy Trazodone is an inhibitor of organic anion transporter 3 (OAT3) and is selective for OAT3 over OAT1 . It is involved in the transport of organic anions across cell membranes, which is crucial for the regulation of various biochemical reactions .
Cellular Effects
4’-Hydroxy Trazodone has been found to influence various types of cells and cellular processes. It has been reported to regulate neurotrophic/growth factors, mitogen-activated protein kinases, and lactate release in human primary astrocytes . It also affects the performance of polysomnographic sleep architecture in insomnia disorder .
Molecular Mechanism
The molecular mechanism of 4’-Hydroxy Trazodone involves its interaction with various biomolecules. It works as a 5-hydroxytryptamine (5-HT2) and α1-adrenergic receptor antagonist and a serotonin reuptake inhibitor . It has hypnotic actions at low doses due to blockade of 5-HT2A receptors, as well as H1 histamine receptors and α1 adrenergic receptors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4’-Hydroxy Trazodone change over time. For instance, it has been observed that trazodone significantly increased total sleep time and non-rapid eye movement stage 3 (N3), while decreasing latency to onset of persistent sleep, non-rapid eye movement stage 1 (N1), the number of awakenings, and waking time after persistent sleep onset .
Dosage Effects in Animal Models
The effects of 4’-Hydroxy Trazodone vary with different dosages in animal models. For instance, horses had signs of aggression and excitation, tremors, and ataxia at the highest intravenous dose (2 mg/kg) in a pilot investigation .
Metabolic Pathways
4’-Hydroxy Trazodone is involved in the metabolic pathways of the antidepressant and sedative trazodone
Transport and Distribution
4’-Hydroxy Trazodone is transported and distributed within cells and tissues via organic anion transporters . It is an inhibitor of organic anion transporter 3 (OAT3) and is selective for OAT3 over OAT1 .
Subcellular Localization
Given its role as an inhibitor of organic anion transporter 3 (OAT3), it is likely to be localized in the cell membrane where these transporters are typically found .
Propiedades
IUPAC Name |
2-[3-[4-(3-chloro-4-hydroxyphenyl)piperazin-1-yl]propyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN5O2/c20-16-14-15(5-6-17(16)26)23-12-10-22(11-13-23)7-3-9-25-19(27)24-8-2-1-4-18(24)21-25/h1-2,4-6,8,14,26H,3,7,9-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNUZSRSXQFIOPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN2C(=O)N3C=CC=CC3=N2)C4=CC(=C(C=C4)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675963 | |
Record name | 2-{3-[4-(3-Chloro-4-hydroxyphenyl)piperazin-1-yl]propyl}[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90675963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53818-10-3 | |
Record name | 4-Hydroxytrazodone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053818103 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-{3-[4-(3-Chloro-4-hydroxyphenyl)piperazin-1-yl]propyl}[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90675963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-HYDROXYTRAZODONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U3ZBN4W677 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.